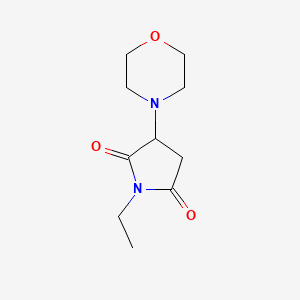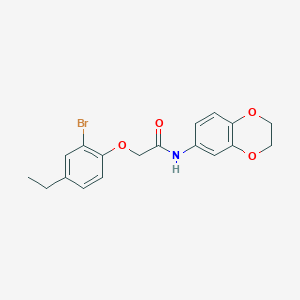![molecular formula C23H28N2OS2 B4067386 2-[3-(4-Tert-butylphenyl)sulfanyl-2-hydroxypropyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4067386.png)
2-[3-(4-Tert-butylphenyl)sulfanyl-2-hydroxypropyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Vue d'ensemble
Description
2-[3-(4-Tert-butylphenyl)sulfanyl-2-hydroxypropyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N2OS2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[(4-tert-butylphenyl)thio]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is 412.16430587 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic Materials
A study by Ozyurt et al. (2008) synthesized a new polythiophene derivative, which showcased multichromic properties indicating potential use in electrochromic devices. This derivative was made processable due to the tert-butyl group on the pendant phenyl rings and hexyl groups on thiophene, enhancing its solution processability. The study highlighted the electrochromic polymer's ability to exhibit three distinctive colors upon doping, underscoring its potential application in electrochromic displays and devices Ozyurt, Gunbas, Durmus, & Toppare, 2008.
Corrosion Inhibition
Singh, Srivastava, and Quraishi (2016) and Erdoğan et al. (2017) reported on quinoline derivatives' effectiveness as corrosion inhibitors for mild steel in acidic media. These studies demonstrated that specific quinoline derivatives, through their adsorption on the metal surface, could significantly mitigate corrosion. The correlation between the structure of these compounds and their inhibition efficiency was explored, offering insights into developing more effective corrosion inhibitors for industrial applications Singh, Srivastava, & Quraishi, 2016; Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017.
Photophysical Properties
Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties and studied their photophysical behaviors. These compounds exhibited dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, indicating their potential as fluorescent materials for optical applications Padalkar & Sekar, 2014.
Organic Synthesis and Catalysis
The synthesis of various quinoline derivatives has been reported, demonstrating the versatility of these compounds in organic synthesis. For instance, Dyachenko and Dyachenko (2008, 2009) explored the synthesis of 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their derivatives, highlighting their potential in creating novel organic molecules with specific properties Dyachenko & Dyachenko, 2008; Dyachenko & Dyachenko, 2009.
Propriétés
IUPAC Name |
2-[3-(4-tert-butylphenyl)sulfanyl-2-hydroxypropyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS2/c1-23(2,3)18-8-10-20(11-9-18)27-14-19(26)15-28-22-17(13-24)12-16-6-4-5-7-21(16)25-22/h8-12,19,26H,4-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPWGAQMCGUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(CSC2=C(C=C3CCCCC3=N2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4067303.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4067332.png)
![benzyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4067338.png)
![2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4067352.png)

![2-[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B4067371.png)
![N-[4-({[4-(butan-2-yl)phenoxy]acetyl}amino)phenyl]furan-2-carboxamide](/img/structure/B4067379.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4067400.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4067403.png)
![6-amino-4-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067409.png)
![1-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067417.png)
![2-[[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4067424.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067432.png)
